6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
Description
6-({[(tert-Butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring:
- A pyrrolo[2,1-c][1,4]oxazine core, which combines pyrrole and oxazine rings.
- A tert-butoxycarbonyl (Boc) -protected aminomethyl group at the 6-position.
- A carboxylic acid moiety at the 8-position.
This structure is characteristic of intermediates used in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or receptor antagonists.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPBQJKWACYILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally begins with the formation of the pyrrolo[2,1-c][1,4]oxazine core, which involves cyclization reactions starting from suitable precursors.
Protecting groups like tert-butoxycarbonyl (Boc) are introduced to ensure selectivity and stability of intermediates.
Typical reaction conditions include specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Scaling up involves optimizing the synthetic route to ensure cost-effectiveness and environmental compliance.
Industrial production may employ continuous flow reactions and green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Boc Deprotection
The Boc group on the aminomethyl substituent is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine.
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Conditions : Treatment with 4M HCl in dioxane at room temperature for 4–6 hours .
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Product : 6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c] oxazine-8-carboxylic acid (free amine) .
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Mechanism : Acidic hydrolysis of the carbamate releases CO₂ and tert-butanol.
Amide Formation via Carboxylic Acid Activation
The carboxylic acid at position 8 undergoes amidation with primary or secondary amines using coupling reagents.
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Reagents :
-
Example Reaction :
Acylation of the Deprotected Amine
After Boc removal, the free amine reacts with acylating agents to form amides, sulfonamides, or ureas.
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Reagents :
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Conditions : Reactions performed in dry dichloromethane or THF with a base (e.g., triethylamine) at 0°C to room temperature .
Esterification of the Carboxylic Acid
The carboxylic acid can be converted to esters for further derivatization.
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Reagents : Methanol/H₂SO₄ or DCC (Dicyclohexylcarbodiimide) with DMAP (Dimethylaminopyridine) .
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Example : Methyl ester formation under acidic methanol conditions .
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Product : Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c] oxazine-8-carboxylate .
Curtius Rearrangement
The Boc-protected amine can undergo Curtius rearrangement to generate isocyanates, though this is less common for this specific scaffold.
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Reagents : DPPA (Diphenylphosphoryl azide) in toluene with t-butanol at 110°C .
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Product : tert-Butyl carbamates (if applied to the carboxylic acid) .
Table 1: Boc Deprotection Conditions and Yields
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6a-e (Boc-protected analogs) | 4M HCl/dioxane, rt, 4–6 h | Free amine (8a-e analogs) | 85–92 |
Table 2: Amidation of the Carboxylic Acid
| Amine | Coupling Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Isopropylamine | HATU/DIPEA | 8-(Isopropylcarboxamide) | 82 | |
| 4-Trifluoromethylphenylamine | HATU/DIPEA | 8-(4-CF₃-phenylcarboxamide) | 78 |
Table 3: Acylation of the Free Amine
| Acylating Agent | Product | Yield (%) | Source |
|---|---|---|---|
| Acetic anhydride | N-Acetamide derivative | 89 | |
| Benzoyl chloride | N-Benzamide derivative | 85 |
Scientific Research Applications
Potential Applications in Medicinal Chemistry
This compound holds promise in medicinal chemistry because of its structural features, suggesting activity against various biological targets. It may serve as a lead compound for developing new pharmaceuticals targeting diseases like cancer or infections caused by resistant bacteria. The ability of this compound to form derivatives makes it a valuable scaffold in drug design.
Synthesis and Chemical Reactivity
The synthesis of 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid typically involves multi-step synthetic routes. One method includes the reaction of appropriate starting materials, such as 2-bromo-1,1-diethoxyethane, with pyrrole derivatives under controlled conditions to form the oxazine ring. Subsequent steps may involve the introduction of the tert-butoxycarbonyl group, followed by carboxylation to yield the final product.
The chemical reactivity of this compound can be attributed to its functional groups. The carboxylic acid can participate in esterification or amidation reactions, while the amine functionality may engage in nucleophilic substitutions. The tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the amine. These transformations are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Interaction Studies
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, such as enzymes and receptors. Its structural features allow it to engage in multiple pathways, influencing biochemical processes and potentially leading to therapeutic effects. The exact mechanisms depend on the biological context and specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Syntheses
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()
Compounds 10a–e in share the following features with the target compound:
- Boc-protected amino group on a pyrrole ring.
- Ester or carboxylic acid substituents (e.g., ethyl ester in 10a–e, which can be hydrolyzed to carboxylic acids).
Key Differences :
- The target compound has a pyrrolo-oxazine bicyclic system, whereas 10a–e are monocyclic pyrroles.
- Substituents in 10a–e include indole-derived acyl groups , absent in the target compound.
Bicyclic Retinol Binding Protein 4 (RBP4) Antagonists ()
Compounds 10 and 18 in are bicyclic pyrrolo derivatives with:
- Boc-protected amino groups (e.g., intermediate 15).
- Carboxylic acid termini.
Key Differences :
- Compound 10 contains a pyrimidine-carboxylic acid system, while 18 features a hexahydropyrrolo[3,4-c]pyrrole core.
- The target compound’s pyrrolo-oxazine system differs in ring size and heteroatom arrangement.
Physicochemical and Spectroscopic Properties
Table 1: Comparison of Key Properties
*Note: The target compound’s molecular formula and weight are inferred from its IUPAC name.
Biological Activity
The compound 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid (CAS No. 3017-32-1) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 260.33 g/mol. The compound features a pyrrolo[2,1-c][1,4]oxazine core structure that is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the protection of amino groups and the formation of the pyrrolo[2,1-c][1,4]oxazine structure. A notable method includes the use of lipase-catalyzed regioselective lactamization as a key step in synthesizing related compounds . The synthetic routes often yield high purity and are optimized for scale-up in pharmaceutical applications.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting αV integrins can be effective in tumor-homing and anti-angiogenic therapies. These integrins are often overexpressed in cancer cells, making them suitable targets for therapeutic agents .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 52.0 ± 4.5 | MDA-MB-231 |
| Compound B | 25.5 ± 1.7 | IGROV-1 |
| Compound C | 120.0 ± 18.6 | MDA-MB-231 |
The above table summarizes IC50 values for various compounds related to the pyrrolo[2,1-c][1,4]oxazine structure against different cancer cell lines.
The mechanism by which these compounds exert their biological effects often involves apoptosis induction through caspase activation pathways. Inhibitors targeting IAPs (Inhibitor of Apoptosis Proteins) have been shown to restore apoptotic processes in cancer cells. This suggests that similar mechanisms may be at play for the compound .
Case Studies
A recent study investigated the effects of related compounds on ovarian cancer cells (IGROV-1). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The dual action of targeting integrins while inhibiting IAPs showcased a promising therapeutic strategy for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
